molecular formula C7H7BrFNO2S B13271517 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B13271517
M. Wt: 268.11 g/mol
InChI Key: MKAICBIUGPNUID-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring that is substituted with bromine, fluorine, and methyl groups. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide typically involves the following steps:

    Electrophilic Aromatic Substitution: The starting material, 2-fluoro-5-methylbenzenesulfonamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). This reaction introduces a bromine atom at the 3-position of the benzene ring.

    Amidation Reaction: The brominated intermediate is then subjected to an amidation reaction with ammonia (NH3) or an amine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid (–SO3H) using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2), iron (Fe) or aluminum chloride (AlCl3) as catalysts.

    Amidation: Ammonia (NH3) or primary/secondary amines.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-2-fluoro-5-methylbenzoic acid.

    Reduction: 3-Bromo-2-fluoro-5-methylbenzenesulfonic acid.

Scientific Research Applications

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and functional materials.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluoro-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    3-Bromo-2-fluoro-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    3-Bromo-2-fluoro-5-methylbenzene: Similar structure but without the sulfonamide group.

Uniqueness

3-Bromo-2-fluoro-5-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific biological activities and chemical reactivity

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

3-bromo-2-fluoro-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

MKAICBIUGPNUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)S(=O)(=O)N

Origin of Product

United States

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